molecular formula C8H9F3N2 B2423682 (1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine CAS No. 1213191-77-5

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine

Cat. No. B2423682
CAS RN: 1213191-77-5
M. Wt: 190.169
InChI Key: BOHFCACEJMSLFB-YFKPBYRVSA-N
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Description

“(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine” is a chemical compound with the linear formula C8H9F3N2 . It is supplied by eMolecules and has a molecular weight of 190.169 .


Molecular Structure Analysis

The molecule consists of 9 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 3 Fluorine atoms . It contains a total of 22 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .

Scientific Research Applications

Catalysis and Ligand Synthesis

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine and related compounds have been investigated for various scientific applications, particularly in the field of catalysis and ligand synthesis. Notably, bis(2-pyridyl)ethylamine (bpea) ligands have been used to synthesize dinuclear Ru complexes, which demonstrated catalytic activity in water oxidation, implying potential applications in energy conversion and storage (Mola et al., 2011).

Synthesis of Intermediates and MOFs

Biomolecule Functionalization

Moreover, pyridyl derivatives synthesized using similar compounds have shown potential in biomolecule functionalization, particularly in labeling with the fac-[188Re(CO)3(H2O)3]+ precursor. These derivatives exhibited high stability and promise in medical imaging and therapy, indicating the compound's relevance in bioconjugation and radiopharmacy (Jiao-yun Xia et al., 2009).

Safety and Hazards

The safety and hazards of “(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine” are not fully detailed in the retrieved data. For safety information, it’s recommended to refer to the material safety data sheets (MSDS) provided by the chemical suppliers .

properties

IUPAC Name

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHFCACEJMSLFB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine

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